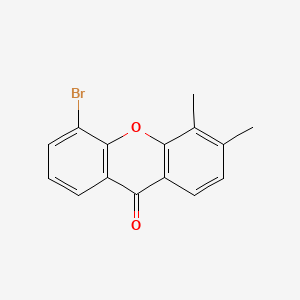

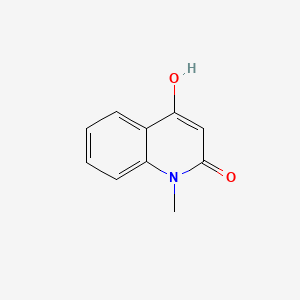

5-Bromo-3,4-dimethyl-9H-xanthen-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

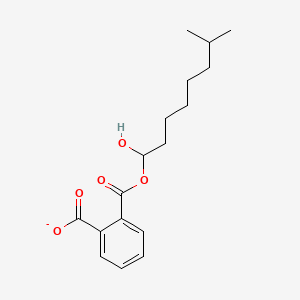

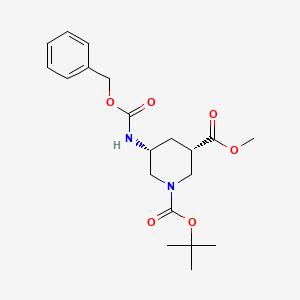

5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a biochemical compound with the molecular formula C15H11BrO2 and a molecular weight of 303.15 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H11BrO2/c1-8-6-7-11-13 (17)10-4-3-5-12 (16)15 (10)18-14 (11)9 (8)2/h3-7H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.

科学的研究の応用

Synthetic Pathways and Applications

- Bromination as a Synthetic Route: A study by Nikishin and Fedotova (2007) highlighted the bromination of 9-dimedonyl-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, leading to a new series of substituted hydrochromeno[2,3,4-kl]xanthenones. This process opens avenues for synthesizing compounds with potential applications in developing poorly accessible compounds, including heteroanalogs, demonstrating the versatility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one derivatives in synthetic organic chemistry Nikishin & Fedotova, 2007.

Anticancer Research

- Inhibition Against Cancer Cell Growth: Research by Liu et al. (2017) synthesized xanthone derivatives, including structures related to this compound, to evaluate their in vitro inhibition activities against cancer cell lines. One derivative showed significant activity against the MDA-MB-231 cell line, highlighting the potential of this compound derivatives in anticancer therapy Liu et al., 2017.

Alzheimer's Disease Treatment

- Novel Compounds for Alzheimer’s Disease: Figueroa-Villar et al. (2017) described the synthesis of novel compounds for Alzheimer’s disease treatment, showcasing the structural similarity of these compounds to tacrine, a notable acetylcholinesterase inhibitor. This study underscores the therapeutic potential of xanthene derivatives in neurodegenerative disease management Figueroa-Villar, 2017.

Green Chemistry Applications

- Eco-Friendly Catalysis: A study by Samani et al. (2018) focused on the green synthesis of xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst. This approach emphasizes the environmental benefits of employing eco-friendly and reusable catalysts in chemical synthesis, aligning with sustainability goals in the chemical industry Samani et al., 2018.

Biological and Pharmacological Activities

- Biological Evaluation of Xanthones: Lemos et al. (2019) synthesized aminated xanthones, exploring their potential as p53-activating agents with antitumor activity. This research highlights the significant biological and pharmacological activities of xanthone derivatives, including those related to this compound, in cancer treatment Lemos et al., 2019.

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It is known that xanthones, the class of compounds to which it belongs, often interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 230-231°c . Its solubility properties suggest that it may have reasonable bioavailability, but this would need to be confirmed through experimental studies .

特性

IUPAC Name |

5-bromo-3,4-dimethylxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNBEPKDBMMDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)